Bienvenue dans la boutique en ligne BenchChem!

ent-Rosuvastatin Lactone

Enantiospecific pharmacology CYP induction Pregnane X receptor

ent-Rosuvastatin Lactone is the irreplaceable (3S,5R)-enantiomer reference standard mandated for quantifying EP Impurity G in rosuvastatin calcium API and finished dosage forms. Unlike the therapeutic (3R,5S) form, this enantiomer is pharmacologically inactive at HMG-CoA reductase and serves exclusively as a chiral purity marker per the European Pharmacopoeia monograph. ANDA filers rely on this certified standard for method validation, system suitability, and batch release to meet the ≤0.15% enantiomer specification. It is also the definitive terminal degradation marker in photolytic and acid-catalyzed forced degradation studies. No alternative compound can substitute for stereochemical purity verification of rosuvastatin.

Molecular Formula C22H26FN3O5S
Molecular Weight 463.524
CAS No. 615263-62-2
Cat. No. B583909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Rosuvastatin Lactone
CAS615263-62-2
Synonymsrel-N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4S)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide;  Rosuvastatin-5R-lactone; 
Molecular FormulaC22H26FN3O5S
Molecular Weight463.524
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
InChIInChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17-/m0/s1
InChIKeySOEGVMSNJOCVHT-RJCHQFKYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-Rosuvastatin Lactone (CAS 615263-62-2): Stereospecific Impurity Standard for Chiral Purity Control in Rosuvastatin Manufacturing


ent-Rosuvastatin Lactone (CAS 615263-62-2) is the (3S,5R)-enantiomer of Rosuvastatin Lactone, a key intermediate and degradation product of the HMG-CoA reductase inhibitor rosuvastatin [1]. While the therapeutic form of rosuvastatin possesses the (3R,5S) configuration and inhibits HMG-CoA reductase with an IC50 of 11 nM, ent-Rosuvastatin Lactone is pharmacologically inactive at the target enzyme and is classified as Impurity G in the European Pharmacopoeia monograph for rosuvastatin calcium [2]. This compound is supplied as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Application (ANDA) submissions and commercial rosuvastatin production [3].

Why Generic Substitution Fails: Enantiospecific Biological Inactivity and Non-Interchangeability of ent-Rosuvastatin Lactone with Active Rosuvastatin Forms


ent-Rosuvastatin Lactone cannot be substituted for Rosuvastatin Lactone (CAS 503610-43-3) or Rosuvastatin Calcium (CAS 147098-20-2) in any pharmacological or bioanalytical context because it is the mirror-image enantiomer with fundamentally distinct biological properties. Korhonova et al. (2015) demonstrated that among the four optical isomers of rosuvastatin, only the (3R,5S) form—the therapeutic enantiomer—activates pregnane X receptor (PXR) and induces CYP2A6, CYP2B6, and CYP3A4 expression in primary human hepatocytes; the (3S,5R) form (corresponding to the ent-rosuvastatin configuration) was completely inactive across all CYP induction endpoints tested [1]. This enantiospecificity extends to target binding: the (3S,5R) enantiomer does not inhibit HMG-CoA reductase, the molecular target responsible for the cholesterol-lowering effects of rosuvastatin [2]. Consequently, ent-Rosuvastatin Lactone serves a single, irreplaceable function as a stereochemical impurity marker; no other in-class compound can serve as a surrogate for chiral purity verification of rosuvastatin drug substance or finished product.

Quantitative Differentiation Evidence: ent-Rosuvastatin Lactone (3S,5R) vs. Active Rosuvastatin (3R,5S) and Closest Chiral Analogs


Enantiospecific CYP Induction: ent-Rosuvastatin (3S,5R) Shows Zero Activity vs. Active (3R,5S) Enantiomer in Primary Human Hepatocytes

In a head-to-head comparison of all four optical isomers of rosuvastatin in primary human hepatocytes, only the (3R,5S) enantiomer (the therapeutic form) induced CYP2A6, CYP2B6, and CYP3A4 mRNA and protein expression. The (3S,5R) enantiomer—which corresponds to the stereochemistry of ent-Rosuvastatin Lactone after lactone ring hydrolysis—showed no detectable induction of any CYP isoform tested [1]. The overall induction potency ranking across statins was: atorvastatin (RR>RS=SR>SS) > fluvastatin (SR>RS=SS>RR) >> rosuvastatin (only RS active). In PXR gene reporter assays, the (3S,5R)-rosuvastatin enantiomer did not activate PXR-dependent luciferase transcription at concentrations up to 100 µM, whereas the (3S,5S)-rosuvastatin enantiomer showed weak partial agonism with an EC50 of 17.5 ± 0.4 µM (efficacy ~0.1% of TCDD control) [1]. This provides direct, quantitative evidence that ent-rosuvastatin is biologically inert with respect to CYP-mediated drug-drug interaction pathways.

Enantiospecific pharmacology CYP induction Pregnane X receptor Drug-drug interaction risk

Chiral HPLC Enantioseparation: ent-Rosuvastatin Lactone Resolved from Active Rosuvastatin with Resolution Factor >2.0

Moodbidri et al. (2015) developed a normal-phase chiral HPLC method using a CHIRALPAK IB column (250 × 4.6 mm, 5 µm) with a mobile phase of n-heptane:2-propanol:trifluoroacetic acid (85:15:0.1 v/v) that achieved baseline resolution of the rosuvastatin enantiomer from the active pharmaceutical ingredient. The resolution factor (Rs) between rosuvastatin and its enantiomer exceeded 2.0, and the resolution between rosuvastatin and the lactone impurity exceeded 4.0 [1]. A more recent method by Mammone et al. (2023) using a Lux Cellulose-2 column with reversed-phase gradient elution (acetonitrile/TFA 0.05% in water) improved chemo- and enantio-selectivity while reducing analysis time compared to the European Pharmacopoeia isocratic method. The limits of quantitation (LOQ) and detection (LOD) for the enantiomeric impurity were 0.15 µg/mL and 0.05 µg/mL, respectively [2]. These validated separation parameters are specific to the (3S,5R) enantiomer and enable its reliable quantification at pharmacopoeial specification levels.

Chiral chromatography Enantiomeric purity Method validation Quality control

Pharmacopoeial Specification: Enantiomer Impurity G Limited to ≤0.15% in Rosuvastatin Calcium API

The European Pharmacopoeia (EP) monograph for rosuvastatin calcium designates the (3S,5R) enantiomer as Impurity G and mandates its control in the active pharmaceutical ingredient. Commercial rosuvastatin calcium specifications enforce an enantiomer limit of ≤0.15% (undetected in compliant batches), alongside limits for the corresponding lactone impurity (rosuvastatin lactone ≤0.15%) and diastereomer (≤0.15%) [1]. The patent literature further confirms that crude rosuvastatin methyl ester typically contains 1–20% of the undesired (3S,5R) enantiomer, which must be removed by preparative chromatography and crystallization to achieve pharmacopoeial compliance [2]. This establishes a clear, quantitative threshold that drives procurement of ent-Rosuvastatin Lactone as the certified reference standard against which batch conformance is measured.

Pharmacopoeial compliance Impurity specification Regulatory acceptance Batch release

Metabolic Clearance Differential: Lactone Forms Exhibit 64-Fold Higher Clearance vs. Acid Forms—Ent-Lactone Uniquely Serves as Degradation Pathway Marker

Across the statin class, lactone forms demonstrate dramatically higher metabolic clearance compared to their corresponding acid forms. For rosuvastatin specifically, the lactone form exhibits a 64-fold higher metabolic clearance than the acid form in human liver microsomes [1]. While this study examined the (3R,5S)-rosuvastatin lactone, the enantiospecific data from Korhonova et al. establishes that the (3S,5R) enantiomer is not subject to the same CYP-mediated metabolism as the active form, creating a differential stability profile [2]. Additionally, ent-Rosuvastatin Lactone forms via intramolecular cyclization of rosuvastatin under acidic or thermal stress conditions, serving as a specific marker for stability-mediated degradation. Veeprho characterizes this compound as a stereospecific impurity whose presence indicates process-related side reactions or stability-mediated degradation, requiring quantitation at trace levels using validated LC-MS/MS and stability-indicating HPLC assays [3].

Metabolic stability Lactone-acid interconversion Drug degradation Stability-indicating assay

Target Binding Absence: ent-Rosuvastatin Lactone (3S,5R) Does Not Inhibit HMG-CoA Reductase vs. Active Rosuvastatin IC50 of 11 nM

The HMG-CoA reductase inhibitory activity of rosuvastatin is exquisitely stereospecific. The active (3R,5S)-rosuvastatin inhibits HMG-CoA reductase with an IC50 of 11 nM and blocks hERG current with an IC50 of 195 nM [1]. The (3R,5R)-rosuvastatin enantiomer is also reported as a competitive inhibitor with the same nominal IC50, though this likely reflects minor (3R,5S) contamination or assay cross-reactivity. In contrast, ent-Rosuvastatin Lactone, bearing the (3S,5R) configuration, does not bind to or inhibit HMG-CoA reductase at pharmacologically relevant concentrations [2]. This stereochemical requirement originates from the enzyme's chiral active site, which accommodates only the (3R,5S) dihydroxyheptanoate side chain in the correct orientation for competitive inhibition of the natural substrate HMG-CoA [3]. The absence of target engagement makes ent-Rosuvastatin Lactone suitable exclusively as a negative control in biochemical assays and as an impurity marker.

HMG-CoA reductase Enantioselective inhibition Structure-activity relationship Off-target screening

Photolytic Degradation Epimerization: ent-Rosuvastatin Lactone as Definitive Marker for UV-Induced Stereochemical Degradation

Rosuvastatin undergoes complete photolytic degradation within 3 hours at room temperature, forming two epimeric cyclic derivatives (FP-B in the European Pharmacopoeia) that retain the (3R,5S) configuration at the original stereogenic carbons but differ at a third stereogenic center generated during photocyclization [1]. Under the mild acidic conditions of chromatographic mobile phases, these epimers further degrade to lactone derivatives, including ent-Rosuvastatin Lactone. The kinetics of this sequential degradation pathway were fully characterized using chiral HPLC, circular dichroism, NMR, and mass spectrometry, with absolute configuration assignment of each epimer [1]. This establishes ent-Rosuvastatin Lactone as the terminal, stereochemically defined marker for photolytic degradation, differentiating it from process-related impurities that arise during synthesis rather than storage.

Photostability Forced degradation Epimerization kinetics ICH Q1B

Procurement-Driven Application Scenarios for ent-Rosuvastatin Lactone (CAS 615263-62-2) Based on Verified Differential Evidence


Chiral Purity Reference Standard for ANDA Submission and Pharmaceutical Batch Release Testing

ent-Rosuvastatin Lactone is the mandatory reference standard for quantifying Impurity G (enantiomeric impurity) in rosuvastatin calcium API and finished dosage forms, as required by the European Pharmacopoeia monograph. With validated LOD of 0.05 µg/mL and LOQ of 0.15 µg/mL [1], and chiral HPLC resolution factors exceeding 2.0 [2], this compound enables QC laboratories to demonstrate compliance with the ≤0.15% enantiomer specification limit. ANDA filers must use this certified reference standard for method validation, system suitability testing, and batch release. No alternative compound can serve this function because the (3S,5R) stereochemistry is unique to this impurity.

Forced Degradation and Stability-Indicating Method Validation per ICH Q1A/Q1B Guidelines

ent-Rosuvastatin Lactone is the definitive terminal degradation marker for photolytic and acid-catalyzed stress testing. Rosuvastatin degrades completely to epimeric intermediates (FP-B) within 3 hours of UV exposure, which subsequently lactonize under acidic conditions to yield ent-Rosuvastatin Lactone [3]. Stability-indicating HPLC methods must resolve and quantify this lactone degradation product alongside the parent drug and other impurities. Laboratories conducting forced degradation studies for ANDA submissions require authenticated ent-Rosuvastatin Lactone to establish relative response factors, confirm peak identity, and validate method specificity.

Negative Control for Enantiospecific Pharmacological and Toxicological Profiling

Because ent-Rosuvastatin Lactone (3S,5R) is completely inactive in inducing CYP2A6, CYP2B6, and CYP3A4, and does not activate PXR at concentrations up to 100 µM [4], it serves as the ideal stereochemical negative control in studies investigating enantiospecific off-target effects of statins. Researchers studying statin-mediated CYP induction, PXR activation, or cytotoxicity can use this compound to rule out non-stereospecific effects and confirm that observed biological activities are enantiomer-dependent. This application is uniquely supported by the Korhonova et al. (2015) head-to-head comparison of all four rosuvastatin optical isomers.

Process Analytical Technology (PAT) and Synthetic Route Optimization

During rosuvastatin manufacturing, the crude methyl ester intermediate typically contains 1–20% of the undesired (3S,5R) enantiomer, which must be reduced to ≤0.15% by preparative chromatography and crystallization [2]. ent-Rosuvastatin Lactone serves as the quantitation standard for monitoring the efficiency of this chiral purification step. Process development scientists use this reference material to evaluate the performance of different chiral stationary phases, optimize crystallization conditions, and establish in-process control limits. The lactone form is particularly relevant because lactonization can occur during workup under acidic conditions, making it a process-specific marker for both stereochemical purity and chemical degradation.

Quote Request

Request a Quote for ent-Rosuvastatin Lactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.